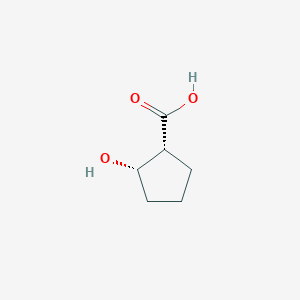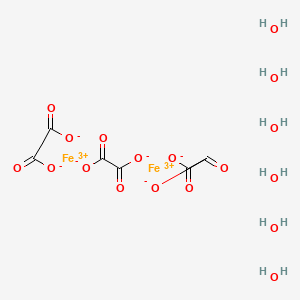
正庚基硫酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium n-heptyl sulfate, also known as Sodium heptyl sulfate, is a chemical compound with the molecular formula C7H15NaO4S . It is also referred to as Natriumheptylsulfat in German, Sulfate de sodium et d’heptyle in French, and Sulfuric acid, heptyl ester, sodium salt (1:1) in ACD/Index Name .
Molecular Structure Analysis
The molecular structure of Sodium n-heptyl sulfate is represented by the formula C7H15NaO4S . Its average mass is 218.246 Da and its monoisotopic mass is 218.058868 Da .
Physical And Chemical Properties Analysis
Sodium n-heptyl sulfate is a white powder . Its melting point ranges from 199°C to 202°C . The compound is stable and combustible, and it is incompatible with strong oxidizing agents .
科学研究应用
蛋白质组学研究: 十二烷基硫酸钠 (SDS) 用于蛋白质组学中溶解蛋白质样品。然而,它与直接质谱 (MS) 分析不兼容。一种名为“在线 reSDS”的在线高通量方法已被开发,以允许含 SDS 样品的溶液消化,用于直接液相色谱-质谱 (LC-MS/MS) 分析。该方法简化了蛋白质组学研究中的样品处理 (Serra 等人,2018).
分子量测定: SDS-聚丙烯酰胺凝胶电泳是一种可靠的方法,用于测定各种蛋白质中多肽链的分子量。该技术对于生化研究中的蛋白质表征至关重要 (Weber & Osborn, 1969).
电池研究: 钠及其化合物(如硫酸钠)已被研究用于钠电池中。这些电池被考虑用于诸如负荷平衡和电动汽车等应用。钠离子电池由于其使用寿命长、功率高、成本效益高和材料可用性,特别适用于固定应用 (Delmas, 2018).
蛋白质组学中的样品制备: 十二烷基硫酸钠 (SDS) 协助 LC-MS 基于蛋白质组学的生物样品提取。它用于一种新型肽级 SDS 去除方法,以提高哺乳动物组织和细菌样品中的蛋白质组覆盖率 (Zhou 等人,2012).
毒理作用: 十二烷基硫酸钠在各个领域的广泛使用引起了对其环境影响和对植物、动物和微生物细胞的潜在影响的担忧。了解其遗传毒性作用和对不同生物体的影响非常重要 (Kumar, Kirha, & Thonger, 2014).
在膜应激耐受中的作用: 十二烷基硫酸钠在膜应激耐受中起作用。在酵母中,色氨酸已显示出对 SDS 相关的细胞膜应激具有抵抗力,这表明对膜应激具有特异性,而不是对细胞壁应激 (Schroeder & Ikui, 2019).
安全和危害
未来方向
While specific future directions for Sodium n-heptyl sulfate are not mentioned in the search results, it’s worth noting that the study of organosulfates is a burgeoning area in biology . The dissolution behavior of inorganic salts in sub-/supercritical water is an important subject, given the potential for severe deposition and corrosion problems in systems .
作用机制
Target of Action
Sodium n-heptyl sulfate is a type of surfactant, and its primary targets are the lipid bilayers of cell membranes . These targets play a crucial role in maintaining the integrity and functionality of cells. By interacting with these lipid bilayers, sodium n-heptyl sulfate can alter the properties of the cell membranes, affecting their permeability and potentially facilitating the transport of other molecules into and out of the cells .
Mode of Action
Sodium n-heptyl sulfate interacts with its targets by inserting its hydrophobic tail into the lipid bilayer, while its hydrophilic head remains in the aqueous environment . This interaction disrupts the structure of the lipid bilayer, leading to increased membrane permeability . This change can facilitate the transport of other molecules, such as drugs, across the cell membrane, enhancing their absorption and efficacy .
Biochemical Pathways
It is known that surfactants like sodium n-heptyl sulfate can affect various cellular processes by altering membrane permeability . This alteration can influence the transport of ions and other molecules across the cell membrane, potentially affecting multiple biochemical pathways within the cell .
Pharmacokinetics
As a surfactant, it is likely to be rapidly absorbed and distributed throughout the body following administration . Its metabolism and excretion would depend on several factors, including the route of administration and the individual’s metabolic rate .
Result of Action
The primary result of sodium n-heptyl sulfate’s action is the alteration of cell membrane permeability . This alteration can facilitate the transport of other molecules across the cell membrane, potentially enhancing their absorption and efficacy . Excessive use of sodium n-heptyl sulfate could potentially lead to cytotoxic effects due to its disruptive action on cell membranes .
Action Environment
The action, efficacy, and stability of sodium n-heptyl sulfate can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect its solubility and, consequently, its ability to interact with cell membranes . Additionally, factors such as temperature and pH can influence its stability and efficacy .
属性
IUPAC Name |
sodium;heptyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7-11-12(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNNMEITWDFPOL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium n-heptyl sulfate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








